molecular formula C8H12N2O2S B13636247 Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate

Cat. No.: B13636247
M. Wt: 200.26 g/mol
InChI Key: GPJNZGIIEXSATP-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanethiol with methyl 2-bromo-3-oxobutanoate in the presence of a base, leading to the formation of the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-aminoethyl)-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.

    Ethyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate: Has an ethyl ester instead of a methyl ester.

    2-(2-aminoethyl)-5-methylthiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate is unique due to the presence of both the aminoethyl group and the methylthiazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-5-7(8(11)12-2)10-6(13-5)3-4-9/h3-4,9H2,1-2H3

InChI Key

GPJNZGIIEXSATP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)CCN)C(=O)OC

Origin of Product

United States

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